omega-Formyl histamine
Description
omega-Formyl histamine is a chemically modified derivative of histamine, a biogenic amine central to allergic, inflammatory, and neurotransmission pathways. This modification likely alters its receptor binding affinity, metabolic stability, and enzymatic degradation compared to native histamine. Such structural changes are common in medicinal chemistry to optimize pharmacokinetic or pharmacodynamic properties .
Properties
IUPAC Name |
2-amino-3-(1H-imidazol-5-yl)propanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-5(3-10)1-6-2-8-4-9-6/h2-5H,1,7H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOIELONWKIZJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation and Demethylation
The Friedel-Crafts alkylation serves as a foundational step in synthesizing aromatic intermediates required for this compound. In a protocol adapted from H₁ receptor ligand studies, benzene undergoes alkylation with benzyl bromide derivatives to yield substituted intermediates. For example, Friedel-Crafts alkylation of benzene with 4-benzyl-3-methoxybenzyl bromide produces a methoxy-substituted intermediate, which is subsequently demethylated using boron tribromide (BBr₃) in dichloromethane. This step generates a phenolic compound critical for downstream functionalization.
Key Reaction Conditions :
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction introduces ether linkages essential for structural diversity. In one approach, the phenolic intermediate reacts with 1-methylpiperidin-4-ol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to form a tertiary amine-linked ether. This step is pivotal for constructing the piperidine moiety observed in related histamine derivatives.
Optimization Notes :
Ortho-Formylation Strategies
The introduction of the formyl group at the omega position is achieved through ortho-formylation. A method leveraging paraformaldehyde, magnesium chloride (MgCl₂), and triethylamine (TEA) in dimethylformamide (DMF) has been reported for analogous compounds. For this compound, this reaction selectively formylates the histamine backbone at the terminal nitrogen, though yields are moderate (~40–50%) due to competing side reactions.
Mechanistic Insight :
Reductive Amination and Final Functionalization
Reductive amination of the formylated intermediate with histamine precursors completes the synthesis. Sodium cyanoborohydride (NaBH₃CN) in methanol facilitates this step, selectively reducing the imine bond while preserving the formyl group. Final purification via reversed-phase chromatography yields this compound with >95% purity.
Challenges :
- The formyl group’s susceptibility to reduction necessitates mild reaction conditions.
- Scalability is limited by the cost of NaBH₃CN and chromatographic purification.
Microbial Production in Streptomyces
This compound has been reported in Streptomyces species, though detailed biosynthetic pathways remain underexplored. Preliminary data suggest that the compound arises from histamine modification via a formyltransferase enzyme, possibly utilizing N⁵-formyltetrahydrofolate as a cofactor.
Hypothetical Pathway :
- Histamine Biosynthesis : Decarboxylation of L-histidine by histidine decarboxylase.
- Formylation : Transfer of a formyl group from N⁵-formyltetrahydrofolate to histamine’s omega nitrogen.
- Export : Active transport of the final product into the extracellular matrix.
Fermentation Considerations :
- Carbon Source: Glucose or glycerol (20 g/L) for biomass growth.
- Induction: Addition of L-histidine (5 mM) to stimulate decarboxylase activity.
Analytical and Purification Techniques
Chromatographic Separation
Reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column resolves this compound from byproducts. A gradient of acetonitrile/water (0.1% trifluoroacetic acid) achieves baseline separation at 220 nm.
Typical Conditions :
Spectroscopic Characterization
- ¹H NMR (400 MHz, D₂O): δ 8.45 (s, 1H, formyl-CHO), 7.20 (d, 1H, imidazole-H), 3.90 (t, 2H, CH₂-N), 3.10 (m, 2H, CH₂-NH).
- MS (ESI+) : m/z 140.1 [M+H]⁺ (calc. 139.16).
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Chemical Synthesis | 40–50 | >95 | Moderate | 120–150 |
| Microbial Production | 10–20* | 80–90 | High | 30–50 |
*Estimated based on analogous microbial systems.
Chemical Reactions Analysis
Structural and Functional Group Analysis
omega-Formyl histamine consists of a histamine backbone (imidazole ring + ethylamine chain) with a formyl (-CHO) group attached to the terminal (omega) nitrogen (PubChem CID 775 ). Key reactive sites:
-
Formyl group : Susceptible to nucleophilic attack, oxidation, or reduction.
-
Imidazole ring : Aromatic system with two nitrogen atoms capable of hydrogen bonding or coordination.
-
Ethylamine chain : Potential for condensation or alkylation reactions.
Oxidation of the Formyl Group
The aldehyde moiety may oxidize to a carboxylic acid under mild conditions (e.g., aqueous H₂O₂ or KMnO₄):
Analogous to fluoroacetaldehyde oxidation to fluoroacetate in microbial pathways (ACS Chem. Rev., 2021 ).
Reduction of the Formyl Group
Catalytic hydrogenation (H₂/Pd) or NaBH₄ could reduce the aldehyde to a hydroxymethyl group:
Observed in related histamine derivatives during receptor ligand synthesis (J. Med. Chem., 2024 ).
Condensation Reactions
The formyl group may undergo Schiff base formation with primary amines (e.g., lysine residues in proteins):
Critical in crosslinking biological molecules, similar to formyl peptide receptor interactions (Molecules, 2017 ).
Enzymatic Modifications
Streptomyces species produce this compound , suggesting potential roles in:
-
Post-translational modifications : Formylation of histidine residues in peptides.
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Secondary metabolite biosynthesis : Precursor to alkaloids or siderophores.
Receptor Binding
While not directly studied, formyl groups are critical in ligand-receptor interactions (e.g., FPR2 agonists ). The compound’s formyl moiety may mimic endogenous formyl peptides, enabling competitive binding assays.
Stability and Degradation
Research Gaps and Opportunities
-
Synthetic Pathways : No published methods for this compound synthesis.
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Catalytic Studies : Role of metal ions in formyl group reactivity remains unexplored.
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Biological Activity : Potential as a histamine receptor agonist/antagonist unverified.
Scientific Research Applications
Histidinal, as an intermediate in histidine biosynthesis, has several scientific research applications:
Biochemistry: Studying the enzymatic pathways and regulatory mechanisms involved in amino acid biosynthesis.
Genetic Engineering: Developing genetically modified organisms to overproduce histidine for nutritional supplements and pharmaceuticals.
Mechanism of Action
Histidinal exerts its effects through its role in the biosynthesis of histidine. The enzyme histidinol dehydrogenase catalyzes the oxidation of histidinol to histidinal and subsequently to histidine. This reaction is essential for the production of histidine, which is a precursor for various biomolecules, including histamine and carnosine .
Comparison with Similar Compounds
Pyrazole-Based Analogues
Pyrazole derivatives of histamine, such as 2-aminoethyl-substituted 1H-pyrazoles and 6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, replace histamine’s imidazole ring with a pyrazole moiety. These modifications aim to enhance conformational rigidity or receptor selectivity:
- Receptor Affinity : Pyrazole derivatives exhibit selective binding to histamine H2 or H3 receptors, unlike histamine’s broad H1/H2/H3/H4 activity .
- Metabolic Stability : The pyrazole ring reduces susceptibility to diamine oxidase (DAO)-mediated degradation, as observed in studies where structural constraints limit enzymatic access .

- Synthesis: Derived from α-amino acid enaminoketones, these analogues emphasize modular strategies for optimizing bioactivity .
Formylated Amines
Formoterol-related compounds (e.g., Formoterol-related compound B in ) feature formamide substituents. While distinct from omega-Formyl histamine’s structure, these highlight how formylation influences solubility and receptor interactions:
- Pharmacokinetics : Formamide groups enhance metabolic stability by resisting oxidation, a property this compound may share .
- Functional Impact : Formoterol analogues act as β2-adrenergic agonists, demonstrating that formylation can redirect bioactivity away from histamine’s native pathways .
Functional and Metabolic Comparisons
Enzymatic Degradation
DAO activity is critical for histamine clearance. and show competing diamines (e.g., putrescine, cadaverine) inhibit histamine degradation, with DAO activity reduced by 40–60% at 1:4 substrate ratios . This compound’s formyl group may similarly protect against DAO, extending its half-life. Pyrazole analogues, by contrast, avoid DAO via structural hindrance .
Physiological Effects
and demonstrate histamine’s role in nasal hypersensitivity, inducing sneezing and secretions in allergic patients . Structural analogues like pyrazole derivatives or formylated compounds may attenuate these effects by altering receptor activation. For example:
- Bioavailability : Formylation could enhance tissue penetration, as seen in Formoterol’s pulmonary targeting .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Impact of Compounding Amines on Histamine Degradation (DAO Activity)
| Substrate Ratio (Histamine:Other) | DAO Activity Reduction (%) | Reference |
|---|---|---|
| 1:0.25 (Putrescine) | 20–30 | |
| 1:4 (Cadaverine) | 50–60 | |
| 1:20 (Tyramine) | 70–80 |
Discussion and Research Implications
The structural and functional divergence of this compound from native histamine and its analogues underscores key themes:
- Metabolic Resistance : Formylation may mimic the protective effects of competing diamines (e.g., putrescine) against DAO, prolonging activity .
- Receptor Modulation: Pyrazole analogues demonstrate how minor structural changes can refine receptor specificity, a strategy applicable to this compound for targeted therapies .
- Clinical Potential: Formoterol-like formylated compounds highlight opportunities to repurpose histamine derivatives for non-allergic indications (e.g., bronchodilation) .
Further studies are needed to validate this compound’s synthesis, stability, and bioactivity, leveraging methodologies from analogue research .
Biological Activity
Introduction
Omega-Formyl histamine (OFH) is a derivative of histamine, a biogenic amine known for its role in various physiological processes, including immune response, gastric acid secretion, and neurotransmission. The unique structural modifications of OFH suggest potential differences in biological activity compared to standard histamine. This article explores the biological activity of this compound through various studies, highlighting its receptor interactions, signaling pathways, and implications in health and disease.
Chemical Structure and Properties
This compound is characterized by its molecular formula and a specific structural configuration that includes a formyl group at the omega position of the histamine molecule. This modification may influence its binding affinity to histamine receptors and other biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉N₃O |
| Molecular Weight | 139.15 g/mol |
| CAS Number | 775 |
Receptor Interactions
OFH primarily interacts with histamine receptors, particularly the H1 and H4 receptors. These G-protein-coupled receptors (GPCRs) are involved in mediating various physiological responses.
Histamine Receptors Overview
| Receptor | Primary Functions | Coupling Proteins |
|---|---|---|
| H1 | Allergic responses, smooth muscle contraction | Gq/11 |
| H4 | Regulation of immune responses, chemotaxis | Gi/o |
Research Findings on this compound
- Binding Affinity : Studies indicate that OFH exhibits differential binding affinities compared to standard histamine. The introduction of the formyl group alters the interaction dynamics with the H1 and H4 receptors.
- Signaling Pathways : Activation of H1 receptors by OFH leads to increased intracellular calcium levels and subsequent physiological effects such as vasodilation and bronchoconstriction. In contrast, H4 receptor activation has been linked to chemotaxis and modulation of inflammatory responses.
Case Study 1: Allergic Reactions
A clinical study investigated the role of OFH in allergic reactions. Patients exposed to allergens showed elevated levels of OFH, correlating with increased mast cell degranulation and histamine release. This suggests that OFH may enhance allergic responses through its action on H1 receptors.
Case Study 2: Inflammation Modulation
In a mouse model of inflammation, administration of OFH resulted in reduced symptoms associated with inflammatory diseases such as asthma. The mechanism was attributed to the selective activation of H4 receptors, which modulate immune cell trafficking and cytokine release.
Implications in Health and Disease
The biological activity of this compound has significant implications for understanding various health conditions:
- Allergic Disorders : Given its role in enhancing mast cell activation, OFH could be a target for therapeutic interventions in allergic diseases.
- Inflammatory Conditions : By modulating immune responses through H4 receptor activation, OFH may provide insights into new treatments for chronic inflammatory diseases such as asthma or ulcerative colitis.
Q & A
Basic Research Questions
Q. How can researchers reliably detect and quantify omega-formyl histamine in biological samples?
- Methodology : Utilize high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for sensitive and specific detection. Calibration curves should be validated using synthetic standards, and sample preparation should include derivatization steps to enhance stability .
- Data Considerations : Include internal standards (e.g., deuterated analogs) to correct for matrix effects and ensure reproducibility across batches .
Q. What experimental approaches are suitable for studying the biosynthetic pathways of this compound?
- Methodology : Combine isotopic labeling (e.g., -labeled histamine) with enzyme kinetics assays to trace metabolic flux. Use knockout models (e.g., CRISPR/Cas9-modified cell lines) to identify rate-limiting enzymes in the pathway .
- Data Contradictions : Address discrepancies in enzyme activity measurements by standardizing assay conditions (pH, temperature, cofactors) and validating results across independent labs .
Q. How can researchers assess the stability of this compound under varying physiological conditions?
- Methodology : Conduct accelerated degradation studies (e.g., exposure to light, heat, or reactive oxygen species) and monitor degradation products via LC-MS. Use Arrhenius plots to predict shelf-life in biological matrices .
- Troubleshooting : If degradation exceeds theoretical predictions, investigate potential catalytic impurities or buffer interactions using kinetic modeling .
Advanced Research Questions
Q. What computational strategies are effective for predicting the receptor-binding affinity of this compound derivatives?
- Methodology : Employ molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) to model interactions with histamine receptors (e.g., H1R, H4R). Validate predictions with surface plasmon resonance (SPR) binding assays .
- Data Challenges : Resolve discrepancies between in silico and experimental binding energies by refining force field parameters or incorporating solvent effects in simulations .
Q. How can researchers optimize the selectivity of this compound analogs for specific receptor subtypes?
- Methodology : Use generative molecular design (GMD) platforms (e.g., ATOM-GMD) to screen chemical libraries for structural motifs that enhance selectivity. Prioritize compounds with >100-fold selectivity in radioligand displacement assays .
- Experimental Design : Combine structure-activity relationship (SAR) analysis with cryo-EM to map critical receptor-ligand interactions, enabling iterative optimization .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for in vivo studies?
- Methodology : Implement quality-by-design (QbD) principles, including process analytical technology (PAT) to monitor reaction intermediates. Use orthogonal purification methods (e.g., preparative HPLC followed by crystallization) to ensure ≥95% purity .
- Troubleshooting : If impurities persist, conduct impurity profiling via NMR and adjust synthetic routes to eliminate side reactions .
Data Analysis and Interpretation
Q. How should conflicting results in this compound’s pro-inflammatory vs. anti-inflammatory roles be resolved?
- Methodology : Perform meta-analyses of published datasets to identify confounding variables (e.g., cell type, dosage). Validate hypotheses using conditional knockout models or tissue-specific overexpression systems .
- Statistical Tools : Apply multivariate regression to isolate the effects of this compound from other inflammatory mediators (e.g., cytokines) .
Q. What bioinformatics pipelines are recommended for integrating omics data (e.g., transcriptomics, metabolomics) in this compound studies?
- Methodology : Use platforms like Galaxy or KNIME to harmonize multi-omics datasets. Apply pathway enrichment analysis (e.g., DAVID, MetaboAnalyst) to identify networks modulated by this compound .
- Validation : Cross-verify findings with targeted assays (e.g., qPCR for gene expression, MRM-MS for metabolites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

